molecular formula C8H14N2O B2362672 2-nitroso-octahydro-1H-isoindole CAS No. 23083-75-2

2-nitroso-octahydro-1H-isoindole

Cat. No.: B2362672
CAS No.: 23083-75-2
M. Wt: 154.213
InChI Key: JUJVCCZLXDCVHF-UHFFFAOYSA-N
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Description

2-Nitroso-octahydro-1H-isoindole is a bicyclic organic compound featuring an isoindole core saturated with eight hydrogen atoms (octahydro) and a nitroso (-NO) substituent at the 2-position. Isoindole derivatives are widely studied for pharmaceutical and agrochemical applications, with substituents like nitro, sulfanyl, and methoxy groups modulating their properties .

Properties

IUPAC Name

2-nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-9-10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJVCCZLXDCVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitroso-octahydro-1H-isoindole typically involves the nitrosation of octahydroisoindole. One common method includes the reaction of octahydroisoindole with nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to prevent the decomposition of the nitroso compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where octahydroisoindole is reacted with a nitrosating agent in a controlled environment. This ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-nitroso-octahydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The nitroso group can be reduced to an amine group (-NH2) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-Nitro-1,3,3a,4,5,6,7,7a-octahydroisoindole

    Reduction: 2-Amino-1,3,3a,4,5,6,7,7a-octahydroisoindole

    Substitution: Various substituted isoindole derivatives

Scientific Research Applications

2-nitroso-octahydro-1H-isoindole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitroso-octahydro-1H-isoindole involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Nitroso vs. Nitro Derivatives
  • 2-Nitroso-octahydro-1H-isoindole: The nitroso group (-NO) is a redox-active moiety that can participate in tautomerism and coordination chemistry. Its electron-withdrawing nature may enhance electrophilic reactivity.
  • Nitro-substituted analogs: For example, a compound with a nitro (-NO₂) group at the 2-position (δ_C-NO₂ = 147.14 ppm in ^13C-NMR) exhibits distinct electronic effects.
Sulfanyl and Methoxy Substituents
  • Methoxy derivatives : 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione features a methoxy (-OCH₃) group, which is electron-donating. This substituent may improve solubility and alter aromatic π-stacking interactions compared to nitroso derivatives .

Spectroscopic and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (^13C-NMR) XLogP3 Hydrogen Bonding (Donor/Acceptor)
This compound* C₈H₁₂N₂O 152.20 Nitroso δ_C ~140–150 ppm (estimated) ~1.2 1 donor (NH), 2 acceptors (N, O)
Octahydro-isoindole (unsubstituted) C₈H₁₅N 125.21 - 1.7 1 donor (NH), 1 acceptor (N)
1,3-Dimethoxy-2-carbothioamide C₁₁H₁₄N₂O₂S 250.30 Carbothioamide δ_C ~170–180 ppm 1.5 2 donors (NH), 3 acceptors (O, S)
Nitro-substituted isoindole C₁₅H₁₃N₂O₂ 253.10 δ_C-NO₂ = 147.14 ppm 2.8 1 donor (NH), 4 acceptors (O, N)

*Estimated data based on analogs; exact values require experimental validation.

Key Observations:
  • Nitroso vs. Nitro : The nitroso group likely reduces hydrophobicity (lower XLogP3) compared to nitro derivatives due to its smaller size and polar nature.
  • Hydrogen Bonding : Nitroso derivatives may exhibit stronger intermolecular interactions than unsubstituted octahydro-isoindole, influencing crystallization and solubility .

Biological Activity

2-nitroso-octahydro-1H-isoindole is a nitrogen-containing heterocyclic compound with significant potential in biological applications. It is characterized by a nitroso group (-NO) attached to the nitrogen atom in the isoindole structure, which influences its reactivity and biological interactions. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H14N2O
  • IUPAC Name : 2-nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole
  • CAS Number : 23083-75-2

The compound’s structure allows it to engage in various chemical reactions, including oxidation and reduction processes, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can influence several biochemical pathways, resulting in diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in cell cycle regulation and apoptosis.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInteraction with cholinesterases

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindolineIsoindole derivativeModerate anticancer effects
2-Nitroso-1,2,3,4-tetrahydroisoquinolineIsoquinoline derivativeAntimicrobial properties

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study conducted by researchers evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cancer Research : In a recent investigation into its anticancer properties, the compound was tested on various cancer cell lines including breast and prostate cancer cells. It demonstrated IC50 values ranging from 10 to 30 µM, indicating promising cytotoxic effects.

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